molecular formula C8H7BrN2 B1524369 7-Bromo-4-methyl-1H-indazole CAS No. 1257535-46-8

7-Bromo-4-methyl-1H-indazole

Cat. No. B1524369
CAS RN: 1257535-46-8
M. Wt: 211.06 g/mol
InChI Key: QOYOLKAXXZIJRY-UHFFFAOYSA-N
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Description

7-Bromo-4-methyl-1H-indazole is a chemical compound with the CAS Number: 1257535-46-8 . It has a molecular weight of 211.06 .


Synthesis Analysis

The synthesis of 1H-indazole, which is a similar compound to 7-Bromo-4-methyl-1H-indazole, has been studied extensively . A new practical synthesis of 1H-indazole has been presented, where a hydrogen bond propelled mechanism is proposed . This new mechanism is suitable for similar cyclization, and a new reaction is predicted .


Molecular Structure Analysis

The molecular structure of 7-Bromo-4-methyl-1H-indazole is represented by the Inchi Code: 1S/C8H7BrN2/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,1H3,(H,10,11) .

Scientific Research Applications

Anticancer Activity

7-Bromo-4-methyl-1H-indazole has been explored for its potential in cancer treatment. Indazole derivatives, including this compound, have shown promise as antiproliferative agents . They work by inhibiting the growth of neoplastic cell lines and causing a block in the G0–G1 phase of the cell cycle . This can lead to the development of new anticancer drugs that target specific pathways involved in tumor growth and metastasis.

Antibacterial Agents

The antibacterial properties of indazole derivatives are significant, with some compounds being evaluated for their efficacy against various phenotypes of Gram-positive and Gram-negative bacteria . As bacterial resistance to existing antibiotics continues to rise, the development of new antibacterial agents is crucial. 7-Bromo-4-methyl-1H-indazole could serve as a scaffold for designing novel antibiotics.

Anti-inflammatory Drugs

Indazole compounds have been recognized for their anti-inflammatory properties. They can be employed in the development of new medications to treat inflammatory diseases . The structural motif of 7-Bromo-4-methyl-1H-indazole could be modified to enhance its efficacy and reduce side effects in anti-inflammatory drug design.

Neurodegenerative Disorders

Research has indicated that indazole derivatives may play a role in treating neurodegenerative disorders. The inhibitory effects of 7-Bromo-4-methyl-1H-indazole on certain enzymes or pathways could be beneficial in slowing the progression of diseases like Alzheimer’s and Parkinson’s .

Antihypertensive Applications

Indazoles have been used as antihypertensive agents due to their ability to modulate blood pressure. The pharmacological activity of 7-Bromo-4-methyl-1H-indazole in this area could lead to the development of new treatments for hypertension, which is a major risk factor for cardiovascular diseases .

Antidepressant Effects

The indazole nucleus is present in several compounds with antidepressant effects. By acting on central nervous system receptors or enzymes, 7-Bromo-4-methyl-1H-indazole derivatives could be explored for their potential use in treating depression and other mood disorders .

Mechanism of Action

The mechanism of action of indazole derivatives has been studied in the context of various biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities .

Safety and Hazards

Safety information suggests that personal protective equipment/face protection should be worn when handling 7-Bromo-4-methyl-1H-indazole . It is also advised to ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

Future Directions

The medicinal properties of indazole, including 7-Bromo-4-methyl-1H-indazole, are expected to be explored in the near future for the treatment of various pathological conditions . The new mechanism proposed for the synthesis of 1H-indazole is also predicted to be suitable for similar cyclization, indicating potential new reactions .

properties

IUPAC Name

7-bromo-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2/c1-5-2-3-7(9)8-6(5)4-10-11-8/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOYOLKAXXZIJRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=NNC2=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101308775
Record name 7-Bromo-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-methyl-1H-indazole

CAS RN

1257535-46-8
Record name 7-Bromo-4-methyl-1H-indazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1257535-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101308775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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